

Introduction: The Role and Significance of Z-DL-Asp-OH

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Compound of Interest

Compound Name: Z-DL-Asp-OH

CAS No.: 4515-21-3

Cat. No.: B612888

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N- α -Benzyloxycarbonyl-DL-aspartic acid, commonly abbreviated as **Z-DL-Asp-OH**, is a pivotal amino acid derivative that serves as a fundamental building block in diverse scientific fields.[1] Its structure features the α -amino group of DL-aspartic acid protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection renders the amino group unreactive, allowing for selective chemical modifications at the α - and β -carboxylic acid functionalities.

Z-DL-Asp-OH is indispensable in peptide synthesis, where controlled, sequential coupling of amino acids is required to build complex peptide chains.[1][2] Beyond the research laboratory, it finds applications in pharmaceutical development as a precursor for various therapeutic agents and in the food industry as a component in the synthesis of nutritional supplements and flavor enhancers.[1][3] This guide provides a comprehensive, field-proven protocol for the synthesis of **Z-DL-Asp-OH**, grounded in the principles of the Schotten-Baumann reaction, and offers expert insights into process optimization and troubleshooting.

Compound Properties:

- Synonyms: **Z-DL-Asp-OH**, 2-Benzyloxycarbonylamino succinic acid[1]

- CAS Number: 4515-21-3[1]
- Molecular Formula: C₁₂H₁₃NO₆[1][4]
- Molecular Weight: 267.23 g/mol [4][5]
- Appearance: White to off-white powder[1]
- Melting Point: 113 - 118 °C[1]

The Core Chemistry: The Schotten-Baumann Reaction

The synthesis of **Z-DL-Asp-OH** is a classic application of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[6][7] First described in the 1880s by chemists Carl Schotten and Eugen Baumann, this reaction is ideal for forming amides from amines and acid chlorides.[7][8]

In this specific application, the amine is DL-aspartic acid, and the acylating agent is benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl). The reaction is conducted under aqueous alkaline conditions, typically using sodium hydroxide (NaOH) as the base.[6][9] The role of the base is twofold and critical for the success of the synthesis:

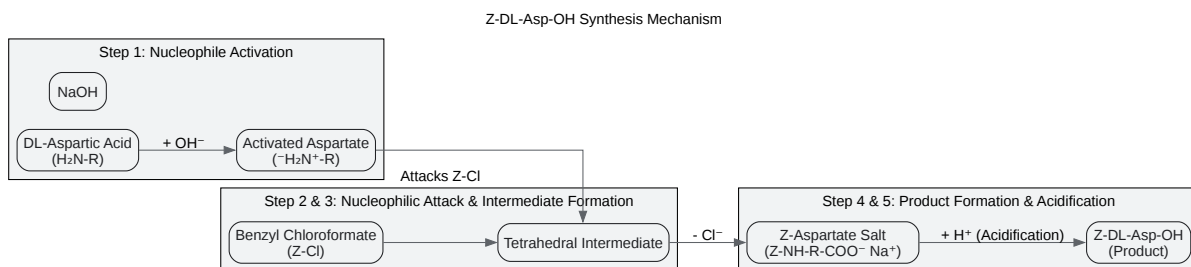
- **Nucleophile Activation:** The base deprotonates the amino group of aspartic acid, increasing its nucleophilicity and enabling it to attack the electrophilic carbonyl carbon of benzyl chloroformate.
- **Byproduct Neutralization:** The reaction produces hydrochloric acid (HCl) as a byproduct. The base immediately neutralizes the HCl, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[6][9] This neutralization drives the equilibrium towards the formation of the desired amide product.

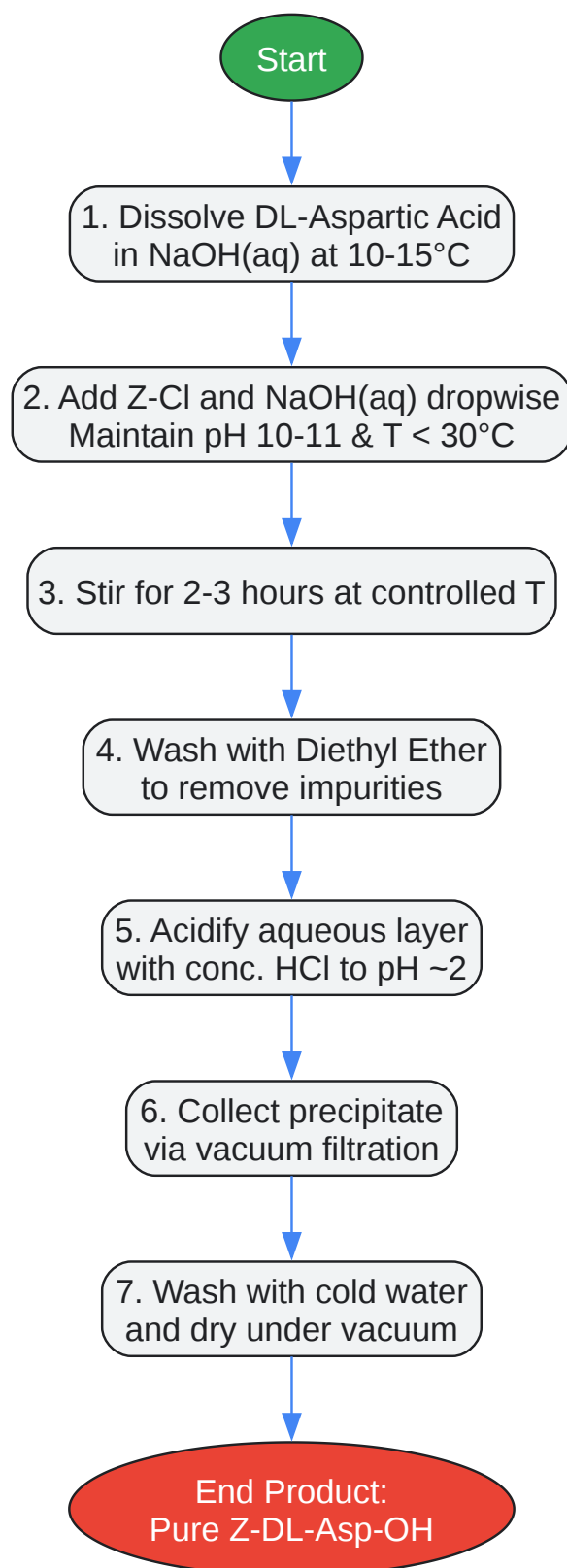
The overall process is typically performed in a two-phase system (an aqueous phase for the amino acid salt and base, and an organic phase for the product and starting materials), which is a hallmark of Schotten-Baumann conditions.[7][8]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram.

- Deprotonation: The amino group of DL-aspartic acid is deprotonated by hydroxide ions.
- Nucleophilic Attack: The activated, nucleophilic amine attacks the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.
- Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
- Acid-Base Neutralization: The generated HCl is neutralized by the base.
- Acidification: The final product, which exists as a sodium salt in the alkaline solution, is precipitated by acidifying the reaction mixture.^[10]





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Caption: Experimental workflow for **Z-DL-Asp-OH** synthesis.

Procedure:

- **Preparation of Aspartate Solution:** In a 1 L four-necked flask, dissolve DL-aspartic acid in an aqueous solution of sodium hydroxide. Cool the solution to between 10-15°C using an ice bath. [11]2. **Reaction Execution:** While vigorously stirring the solution, begin the simultaneous dropwise addition of benzyl chloroformate and a separate solution of aqueous NaOH. The rate of addition must be carefully controlled to maintain the reaction temperature between 10°C and 30°C and the pH within the range of 10.0 to 11.0. [10][11]3. **Reaction Completion:** After the addition is complete, continue to stir the mixture for an additional 2-3 hours while maintaining the temperature and pH. [11]4. **Extraction of Impurities:** Transfer the reaction mixture to a separatory funnel and wash it twice with diethyl ether or toluene. This step removes unreacted benzyl chloroformate and the primary byproduct, benzyl alcohol. Discard the organic layers.
- **Product Precipitation:** Cool the remaining aqueous layer in an ice bath. Slowly and with stirring, add concentrated HCl to acidify the solution to a pH of approximately 2. A white precipitate of **Z-DL-Asp-OH** will form. [10]6. **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification and Drying:** Wash the collected solid thoroughly with ice-cold deionized water to remove any residual inorganic salts. Dry the purified product under vacuum to a constant weight. The expected yield is typically high, often exceeding 90%, with a purity of over 99%. [10]

Quantitative Data and Characterization

The following table provides an example of reagent quantities for a representative synthesis.

Reagent	Molecular Wt. (g/mol)	Moles (mol)	Amount
DL-Aspartic Acid	133.10	0.60	79.86 g
Benzyl Chloroformate	170.59	0.66 (1.1 eq)	112.59 g (~95 mL)
Sodium Hydroxide	40.00	~1.86	As needed for pH
Conc. Hydrochloric Acid	36.46	-	As needed for pH

Expert Insights: Critical Parameters for Success

As a self-validating system, the integrity of this protocol hinges on the precise control of several key parameters. Understanding the causality behind these choices is essential for reproducibility and high purity.

- **The Primacy of pH Control:** The pH of the reaction is the most influential variable. While a range of 10-11 is effective, some protocols advocate for a higher pH of 12.0 to 13.5. [11]The rationale is that a higher pH can more effectively suppress the formation of the N-benzyloxycarbonyl-aspartyl-aspartic acid dipeptide byproduct. [11]However, this benefit must be balanced against the increased rate of hydrolysis of benzyl chloroformate at higher pH, which forms benzyl alcohol and reduces the yield of the desired product. The 10-11 range represents a robust compromise for achieving high yield and purity.
- **Temperature Management:** The reaction is exothermic. Maintaining a temperature between 10-30°C is a conservative approach to minimize side reactions. [11]However, some patented industrial processes have demonstrated that operating at higher temperatures (e.g., 45-55°C) can significantly shorten the reaction time while still achieving excellent yields and purity, provided the pH is meticulously controlled. [10]For laboratory-scale synthesis, the lower temperature range is recommended for greater control.
- **Reagent Addition Rate:** The simultaneous and slow addition of benzyl chloroformate and the NaOH solution is critical. This prevents localized areas of high reagent concentration or pH fluctuation, which can promote the formation of byproducts.

Conclusion

The synthesis of **Z-DL-Asp-OH** via the Schotten-Baumann reaction is a foundational and highly efficient procedure in synthetic organic and medicinal chemistry. By carefully controlling reaction parameters—most notably pH and temperature—researchers can reliably produce this vital N-protected amino acid in high yield and purity. This guide provides the necessary technical details and expert rationale to empower scientists and drug development professionals to successfully implement this protocol, enabling further advancements in peptide synthesis and beyond.

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